molecular formula C11H10ClF3OS B14066936 1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14066936
M. Wt: 282.71 g/mol
InChI Key: FAMQQGYCPKIXCB-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a chloromethyl group, a trifluoromethylthio group, and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-chloromethyl-3-trifluoromethylthiobenzene with acetone under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

Scientific Research Applications

1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: May be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethylthio group can influence the compound’s lipophilicity and metabolic stability, while the carbonyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    1-(4-(Chloromethyl)phenyl)propan-2-one: Lacks the trifluoromethylthio group.

    1-(4-(Trifluoromethylthio)phenyl)propan-2-one: Lacks the chloromethyl group.

    1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one: Has a methylthio group instead of a trifluoromethylthio group.

Uniqueness: 1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both the chloromethyl and trifluoromethylthio groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C11H10ClF3OS

Molecular Weight

282.71 g/mol

IUPAC Name

1-[4-(chloromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3OS/c1-7(16)4-8-2-3-9(6-12)10(5-8)17-11(13,14)15/h2-3,5H,4,6H2,1H3

InChI Key

FAMQQGYCPKIXCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)CCl)SC(F)(F)F

Origin of Product

United States

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